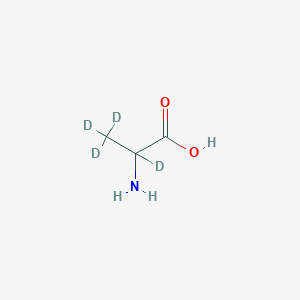

DL-Alanine-2,3,3,3-d4

Vue d'ensemble

Description

DL-Alanine-2,3,3,3-d4 is a deuterated compound that is alanine in which each of the four hydrogens attached to carbon atoms have been replaced by deuterium . It is an alanine and a deuterated compound .

Molecular Structure Analysis

DL-Alanine-2,3,3,3-d4 has a molecular formula of CHDNO . Its monoisotopic mass is 93.072784 Da . The InChI string is1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1D3,2D . Physical And Chemical Properties Analysis

DL-Alanine-2,3,3,3-d4 has a density of 1.2±0.1 g/cm3, a boiling point of 212.9±23.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.9 mmHg at 25°C . It has a polar surface area of 63 Å2 and a molar volume of 76.7±3.0 cm3 .Applications De Recherche Scientifique

Biomolecular NMR

DL-Alanine-2,3,3,3-d4 is used in Biomolecular Nuclear Magnetic Resonance (NMR) . The deuterium atoms in the compound make it particularly useful for NMR studies, as they provide a different magnetic resonance signal compared to hydrogen atoms. This allows researchers to study the structure and dynamics of biomolecules in detail.

Metabolism Studies

This compound is also used in metabolism studies . The deuterium atoms can be traced as the compound is metabolized in the body, providing valuable information about metabolic pathways and rates.

Metabolomics

In metabolomics , DL-Alanine-2,3,3,3-d4 is used as a tracer . Metabolomics is the large-scale study of small molecules, commonly known as metabolites, within cells, biofluids, tissues, or organisms. The deuterated alanine can be used to trace metabolic pathways and understand the complex metabolic interactions.

Proteomics

In proteomics , DL-Alanine-2,3,3,3-d4 is used to study protein structure and function . The deuterium atoms can provide information about the environment of the alanine residue in the protein structure, such as its hydrogen bonding status.

Synthesis of Magnesium Ferrite Nanoparticles

DL-Alanine-2,3,3,3-d4 has been used in the synthesis of magnesium ferrite nanoparticles . The compound was used as a fuel in the auto-combustion method to prepare the nanoparticles. The resulting nanoparticles showed improved magnetic properties.

Liquid Chromatography-Tandem Mass Spectrometry

DL-Alanine-2,3,3,3-d4 has been used in liquid chromatography-tandem mass spectrometry . It was used in an automatic switching valve system to minimize variation in the chiral amino acid profiling.

Safety and Hazards

Mécanisme D'action

Target of Action

DL-Alanine-2,3,3,3-d4 is a deuterium-labeled form of DL-Alanine . DL-Alanine is an essential amino acid that plays a crucial role in protein synthesis. It is a primary target in various metabolic pathways .

Mode of Action

The mode of action of DL-Alanine-2,3,3,3-d4 is similar to that of DL-Alanine, with the difference being the presence of deuterium atoms. Deuterium is a stable isotope of hydrogen and has a significant impact on the physicochemical properties of the molecule, such as bond strength and metabolic stability .

Biochemical Pathways

DL-Alanine-2,3,3,3-d4, like DL-Alanine, is involved in several biochemical pathways. It is a key player in the alanine cycle, where it shuttles nitrogen from the muscles to the liver. In the liver, the nitrogen is used to form urea, which is then excreted by the kidneys .

Pharmacokinetics

The pharmacokinetics of DL-Alanine-2,3,3,3-d4 is expected to be similar to that of DL-Alanine. Deuterium-labeled compounds are often used in drug development to improve the metabolic stability and prolong the half-life of drugs .

Result of Action

The result of DL-Alanine-2,3,3,3-d4 action is the successful participation in the various biochemical processes it is involved in, such as protein synthesis and the alanine cycle. The presence of deuterium may enhance the stability of the compound, potentially leading to more efficient participation in these processes .

Action Environment

The action of DL-Alanine-2,3,3,3-d4, like all biochemical processes, can be influenced by various environmental factors. These can include temperature, pH, and the presence of other molecules. The deuterium in DL-Alanine-2,3,3,3-d4 may also influence how the compound interacts with its environment .

Propriétés

IUPAC Name |

2-amino-2,3,3,3-tetradeuteriopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1D3,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-MZCSYVLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583937 | |

| Record name | (2,3,3,3-~2~H_4_)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53795-92-9 | |

| Record name | (2,3,3,3-~2~H_4_)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL](/img/structure/B49370.png)

![N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea](/img/structure/B49371.png)

![(1aS,1bS,5aS,9bR)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene](/img/structure/B49395.png)

![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid](/img/structure/B49401.png)